Methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride
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Overview
Description
Methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts has become commonplace in modern organic synthesis . This method ensures high yields and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Imidazole: A simpler heterocyclic compound with similar structural features.
Benzimidazole: Another related compound with a fused benzene and imidazole ring structure.
Imidazo[1,2-a]pyridine: A compound with a similar fused ring system but different substituents.
Uniqueness: Methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride is unique due to its specific substituents and the presence of a carboxylate group, which confer distinct chemical and biological properties. Its versatility in various applications, from pharmaceuticals to materials science, sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 4-ethyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c1-4-16-10-7-5-6-8-11(10)17-12(13(18)19-3)9(2)15-14(16)17;/h5-8H,4H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYWQNJWZLPAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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